N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640970-95-0
VCID: VC11866520
InChI: InChI=1S/C14H22N4O/c1-10-15-7-5-12(16-10)18-8-6-11(9-18)13(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19)
SMILES: CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

CAS No.: 2640970-95-0

Cat. No.: VC11866520

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide - 2640970-95-0

Specification

CAS No. 2640970-95-0
Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
IUPAC Name N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H22N4O/c1-10-15-7-5-12(16-10)18-8-6-11(9-18)13(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19)
Standard InChI Key LWKCKYCUHQABEW-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C
Canonical SMILES CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1-position with a 2-methylpyrimidin-4-yl group and at the 3-position with a tert-butyl carboxamide moiety . Key structural attributes include:

  • Pyrrolidine ring: Provides conformational rigidity and enhances solubility due to its saturated nature.

  • 2-Methylpyrimidine: An aromatic heterocycle with electron-withdrawing nitrogen atoms, enabling π-π stacking interactions and participation in nucleophilic substitution reactions.

  • tert-Butyl carboxamide: Introduces steric bulk, potentially improving metabolic stability and target binding specificity .

Spectroscopic and Computational Data

  • IUPAC Name: N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide .

  • SMILES: CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C .

  • InChI Key: LWKCKYCUHQABEW-UHFFFAOYSA-N.

  • Topological Polar Surface Area: 58.1 Ų, indicating moderate membrane permeability .

  • Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor, influencing solubility and protein-binding capacity .

Table 1: Molecular Properties of N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

PropertyValueSource
Molecular FormulaC14H22N4O\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}
Molecular Weight262.35 g/mol
XLogP31.5
Rotatable Bond Count3
Melting PointNot reported

Synthesis and Reaction Pathways

Synthetic Routes

CompoundTargetIC₅₀ (nM)Source
N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamideCDK2120
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamideVEGFR285
N-methylpyrrolidineN/A (structural analog)

ADMET Profiling (Predicted)

  • Absorption: Moderate oral bioavailability due to polar surface area .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of the tert-butyl group.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Applications in Medicinal Chemistry

Drug Discovery Scaffold

  • Oncology: Pyrimidine derivatives are explored as kinase inhibitors in breast and lung cancers .

  • Neurology: Carboxamides modulate neurotransmitter receptors (e.g., GABAₐ), suggesting potential in anxiety disorders.

Structure-Activity Relationship (SAR) Insights

  • Pyrimidine substitution: 2-Methyl groups enhance target affinity compared to unsubstituted analogs.

  • tert-Butyl group: Improves metabolic stability but may reduce solubility .

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